

Isonicotinamide 1-Oxide: A Technical Overview of Chemical Properties

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Compound of Interest

Compound Name: Isonicotinamide 1-oxide

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This technical guide provides a comprehensive overview of the known chemical properties of **isonicotinamide 1-oxide**. Due to the limited availability of direct experimental data for **isonicotinamide 1-oxide**, this document also includes comparative data for its parent compound, isonicotinamide, and its isomer, nicotinamide 1-oxide, to provide a broader context for its potential characteristics.

Core Chemical Properties

Isonicotinamide 1-oxide, also known as 4-Pyridinecarboxamide 1-Oxide, is the N-oxide derivative of isonicotinamide.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1]
Molecular Weight	138.12 g/mol	[1]
CAS Number	38557-82-3	[1]
IUPAC Name	1-oxidopyridin-1-ium-4-carboxamide	[1]
Synonyms	4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide	[1][2]
Computed XLogP3	-1.3	[1]
Topological Polar Surface Area	68.6 Å ²	[1]

Comparative Physicochemical Data

Direct experimental values for many physicochemical properties of **isonicotinamide 1-oxide** are not readily available in the literature. The following tables present a comparison with isonicotinamide and nicotinamide 1-oxide to offer estimated values and context.

Table 2.1: Melting and Boiling Points

Compound	Melting Point (°C)	Boiling Point (°C)	Source
Isonicotinamide 1-Oxide	Data Not Available	Data Not Available	
Isonicotinamide	155 - 157	227.52 (rough estimate)	[3][4]
Nicotinamide 1-Oxide	289 - 293	Data Not Available	[5][6]

Table 2.2: Solubility

Compound	Water	Other Solvents	Source
Isonicotinamide 1-Oxide	Data Not Available	Data Not Available	
Isonicotinamide	191.7 g/L (at 37 °C)	Soluble in ethanol, DMSO, methanol, chloroform.[7]	[4][7]
Nicotinamide 1-Oxide	Data Not Available	Partially soluble in DMF and ethanol; Soluble in PBS (pH 7.2) (5 mg/ml).	[8]

Table 2.3: Acidity (pKa)

Compound	pKa	Source
Isonicotinamide 1-Oxide	Data Not Available	
Isonicotinamide	3.61 (at 20 °C)	[4]
Nicotinamide	3.35	[9]

Spectral Data Analysis

While specific spectra for **isonicotinamide 1-oxide** are not widely published, data for its parent compound are available and provide a reference for expected spectral features.

- ¹H NMR (Isonicotinamide):** Spectra for isonicotinamide are well-documented.[10][11] Key signals would include protons on the pyridine ring and the amide protons.
- IR Spectroscopy (Isonicotinamide):** Infrared spectra show characteristic peaks for the C=O stretching of the amide, N-H stretching of the amide, and vibrations of the pyridine ring.[12][13][14][15]
- Mass Spectrometry (Isonicotinamide):** The mass spectrum of isonicotinamide shows a molecular ion peak corresponding to its molecular weight.[16][17]

Experimental Protocols

Proposed Synthesis of Isonicotinamide 1-Oxide

This protocol is adapted from the established synthesis of nicotinamide-1-oxide and is proposed for the synthesis of **isonicotinamide 1-oxide**.[\[18\]](#)

Materials:

- Isonicotinamide
- Glacial Acetic Acid
- 30% Hydrogen Peroxide
- Ethanol
- Acetone
- Ether

Procedure:

- Dissolve powdered isonicotinamide in glacial acetic acid with warming in a round-bottomed flask equipped with an air condenser.
- To the clear solution, add cold 30% hydrogen peroxide.
- Heat the mixture on a steam bath for approximately 3.5 hours.
- Distill the reaction mixture under reduced pressure to remove a significant portion of the acetic acid.
- Dilute the remaining mixture with distilled water and continue the distillation. The product may begin to separate.
- Continue distillation under further reduced pressure until the mixture is almost dry. Avoid complete dryness to prevent oxidation.[\[18\]](#)

- Transfer the wet solid to an Erlenmeyer flask.
- Recrystallize the product from the minimum amount of boiling water, followed by the addition of ethanol.^[18]
- Allow the solution to cool slowly, then cool to 5°C to maximize crystallization.
- Collect the solid by filtration and wash sequentially with cold alcohol, acetone, and ether.
- Air-dry the final product.

Purification of Isonicotinamide

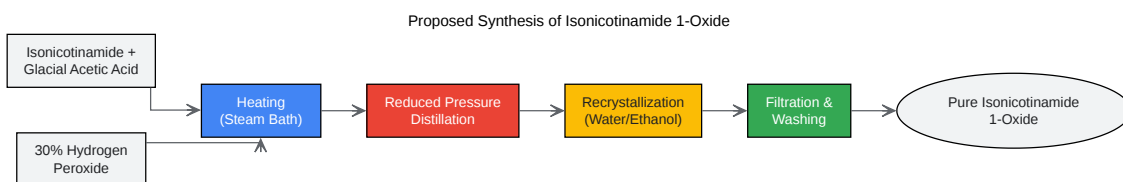
This established purification method for isonicotinamide would likely be applicable for the purification of **isonicotinamide 1-oxide**.^{[3][4]}

Procedure:

- Recrystallize the crude product from hot water or isopropanol.
- Dry the purified crystals in a vacuum oven at 100°C.

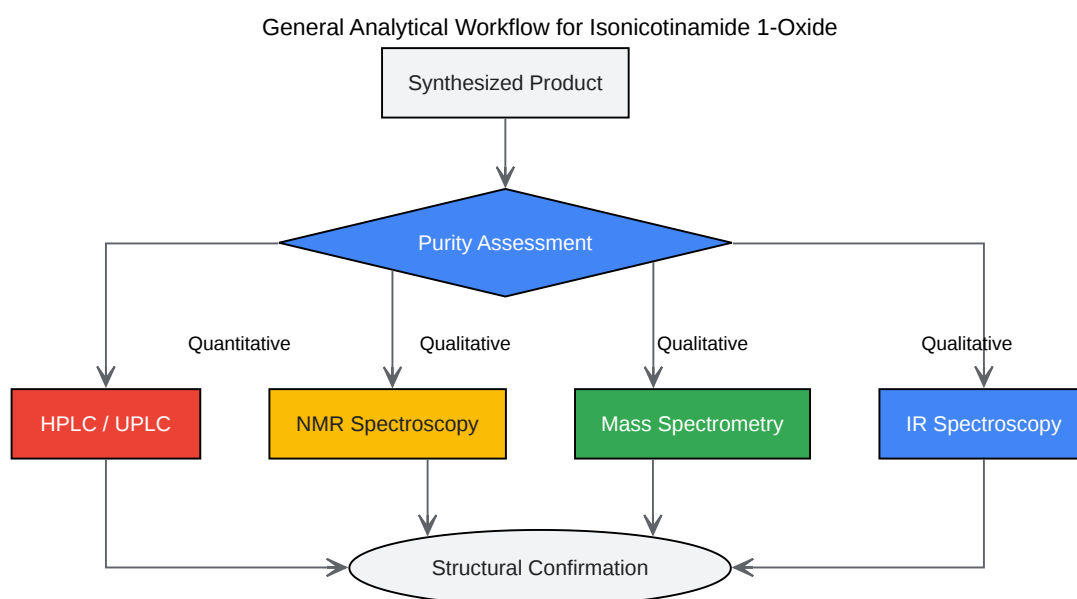
Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general analytical workflow for **isonicotinamide 1-oxide**.



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Caption: Proposed synthesis workflow for **isonicotinamide 1-oxide**.



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Caption: Analytical workflow for purity and structural confirmation.

Signaling Pathways

Currently, there is no available information in the scientific literature detailing the involvement of **isonicotinamide 1-oxide** in specific signaling pathways. Research into its biological activity may elucidate such roles in the future.

Conclusion

Isonicotinamide 1-oxide is a compound for which comprehensive experimental data remains to be fully characterized in the public domain. The information provided in this guide, including comparative data from its parent and isomeric compounds, offers a foundational understanding

for researchers. The proposed synthesis and analytical workflows provide a starting point for further investigation into the properties and potential applications of this molecule.

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